[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(4-CHLOROBENZYL)PIPERAZINO]METHANONE
Overview
Description
[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(4-CHLOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound that features a benzoyl group, a piperazine ring, and various halogen substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(4-CHLOROBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Difluoromethoxylation: The addition of a difluoromethoxy group to the benzene ring.
Benzoylation: The attachment of a benzoyl group to the piperazine ring.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(4-CHLOROBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(4-CHLOROBENZYL)PIPERAZINO]METHANONE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds.
Biological Studies: The compound can be used to study the effects of halogenated benzoyl derivatives on biological systems.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(4-CHLOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The halogen atoms and the piperazine ring can interact with various enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[5-chloro-2-(difluoromethoxy)benzoyl]-4-(4-bromobenzyl)piperazine
- 1-[5-bromo-2-(trifluoromethoxy)benzoyl]-4-(4-chlorobenzyl)piperazine
- 1-[5-bromo-2-(difluoromethoxy)benzoyl]-4-(4-methylbenzyl)piperazine
Uniqueness
[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL][4-(4-CHLOROBENZYL)PIPERAZINO]METHANONE is unique due to the specific combination of halogen substituents and the piperazine ring. This combination can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[5-bromo-2-(difluoromethoxy)phenyl]-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClF2N2O2/c20-14-3-6-17(27-19(22)23)16(11-14)18(26)25-9-7-24(8-10-25)12-13-1-4-15(21)5-2-13/h1-6,11,19H,7-10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFNGBXVGNUJHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=C(C=CC(=C3)Br)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClF2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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